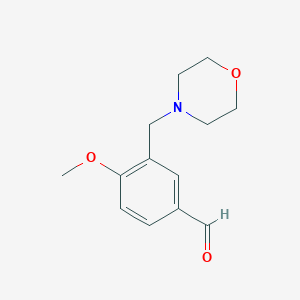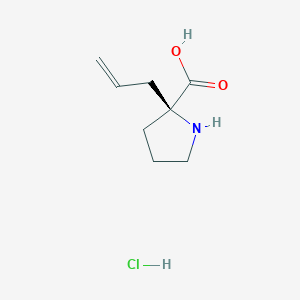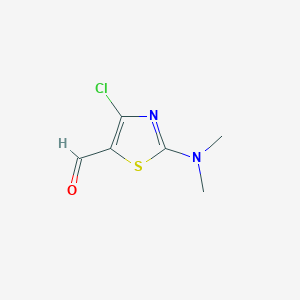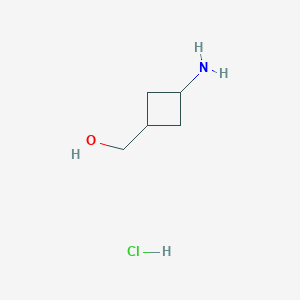
Glochidone
概要
説明
Glochidone is a naturally occurring triterpenoid compound found in various species of the genus Glochidion, which belongs to the family Phyllanthaceae. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has attracted significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
科学的研究の応用
Chemistry: Glochidone serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.
Biology: Research has shown that this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and oxidative stress-related disorders.
作用機序
Target of Action
Glochidone, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .
Mode of Action
This compound interacts with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, a process critical for the formation of microtubules . The inhibition of tubulin polymerization disrupts the normal function of microtubules, leading to the arrest of cell division and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as the inhibition of cell division and the induction of apoptosis .
Result of Action
This compound has been found to have potent antiproliferative activity against various cancer cell lines . In vitro, it effectively inhibits the growth of lung cancer cells . In vivo, it has been shown to inhibit the growth of lung cancer xenograft tumors in mice . These effects are likely due to its interaction with tubulin and the subsequent disruption of microtubule assembly .
生化学分析
Biochemical Properties
Glochidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to have significant antinociceptive effects, suggesting that it may interact with pain-related enzymes and proteins
Cellular Effects
This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . It effectively inhibits lung cancer xenograft tumor growth in nude mice . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, docking analysis has found that this compound forms hydrogen bonds with residues of tubulin . It also inhibits tubulin polymerization, suggesting that it may interact with biomolecules by targeting the colchicine binding site . This could lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against various lung cancer cell lines suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
It has been found to effectively inhibit lung cancer xenograft tumor growth in nude mice
Metabolic Pathways
It has been found to inhibit tubulin polymerization , suggesting that it may interact with enzymes or cofactors involved in this process
Transport and Distribution
Its ability to form hydrogen bonds with residues of tubulin suggests that it may interact with transporters or binding proteins
Subcellular Localization
Its ability to inhibit tubulin polymerization suggests that it may be localized to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glochidone typically involves the extraction of the compound from natural sources, such as the leaves and twigs of Glochidion eriocarpum. The extraction process often includes the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as cell culture and genetic engineering, hold promise for the large-scale production of this compound in the future .
化学反応の分析
Types of Reactions
Glochidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
類似化合物との比較
特性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYBHVDDGVPDF-BHMAJAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glochidone and where is it found?
A1: this compound is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].
Q3: What are the key structural features of this compound?
A3: this compound possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].
Q4: How is this compound typically isolated and characterized?
A4: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].
Q5: What biological activities have been reported for this compound?
A5: Research suggests that this compound exhibits a range of biological activities, including:
- Cytotoxic activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].
- Antinociceptive activity: Studies have reported that this compound possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].
- Anti-inflammatory activity: Although less studied, this compound has shown potential anti-inflammatory effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)
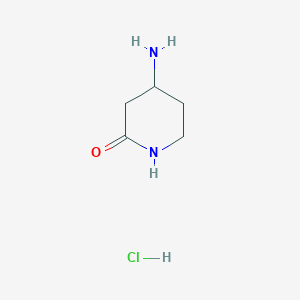
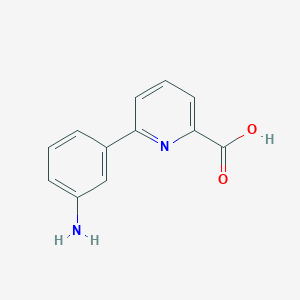
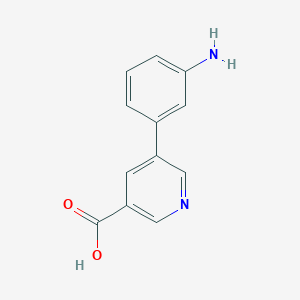
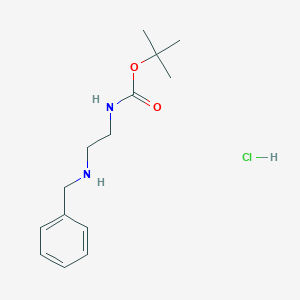

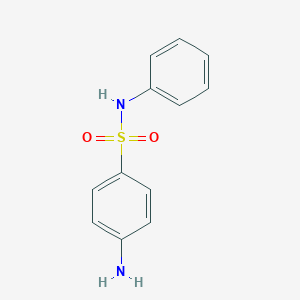
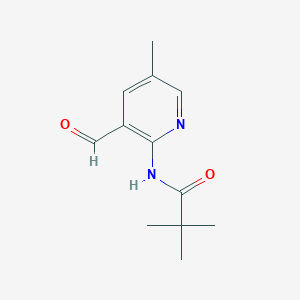
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)
